molecular formula C15H16O4 B7781616 (R)-Meranzin

(R)-Meranzin

Cat. No.: B7781616
M. Wt: 260.28 g/mol
InChI Key: LSZONYLDFHGRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Meranzin is a naturally occurring coumarin derivative found in various plant species, particularly in the Rutaceae family It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Meranzin typically involves the use of starting materials such as umbelliferone and appropriate aldehydes. One common synthetic route includes the Pechmann condensation reaction, where umbelliferone reacts with an aldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Meranzin. The reaction conditions often require refluxing the mixture at elevated temperatures for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of ®-Meranzin may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction, where plant materials containing ®-Meranzin are treated with organic solvents like ethanol or methanol to isolate the compound. Alternatively, chemical synthesis on an industrial scale may utilize optimized reaction conditions and catalysts to produce ®-Meranzin efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Meranzin undergoes various chemical reactions, including:

    Oxidation: ®-Meranzin can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ®-Meranzin to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the ®-Meranzin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro-®-Meranzin.

    Substitution: Formation of halogenated or nitrated ®-Meranzin derivatives.

Scientific Research Applications

®-Meranzin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of ®-Meranzin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. ®-Meranzin also interacts with antioxidant enzymes, enhancing their activity and reducing oxidative stress. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Scopoletin: Another coumarin derivative with similar anti-inflammatory and antioxidant properties.

    Umbelliferone: A precursor in the synthesis of ®-Meranzin, also known for its biological activities.

    Bergapten: A furanocoumarin with phototoxic and anticancer properties.

Uniqueness of ®-Meranzin

®-Meranzin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZONYLDFHGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Meranzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

98 °C
Record name (R)-Meranzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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